Cas no 159899-65-7 (Adrenomedullin (AM) (22-52), human)

Adrenomedullin (AM) (22-52), human 化学的及び物理的性質
名前と識別子
-
- L-Tyrosinamide,L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl-
- Adrenomedullin Fragment 22-52 human
- 5-Phenyl-2,2-bipyridine
- Adrenomedullin (22-52) (human)
- Adrenomedullin(22-52),human
- L-Tyrosinamide,L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutamin...
- L-Tyrosinamide,L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glut
- L-Tyrosinamide,L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-lysyl-
- H-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-Gln-Phe-Thr-Asp-Lys-Asp-Lys-Asp-Asn-Val-Ala-Pro-Arg-Ser-Lys-Ile-Ser-Pro-Gln-Gly-Tyr-NH2
- THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2: TVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH2
- 22-52-Human adrenomedullin
- Human adrenomedullin(22-52)
- 22-52-Adrenomedullin (human)
- ADRENOMEDULLIN (HUMAN, 22-52)
- Adrenomedullin (AM) (22-52), human
- TVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH2
- THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2
- 51: PN: US20050009742 PAGE: 20 claimed sequence
- DA-70608
- L000462
- PD077118
- 159899-65-7
-
- MDL: MFCD00282038
- インチ: 1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1
- InChIKey: MMCDBQGTKNYEHP-YVRUYODTSA-N
- ほほえんだ: S(C)CC[C@@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N)=O)CC(C)C)=O)C(C)C)=O)=O)=O)CC(C)C)=O)CC1C=CC(=CC=1)O)=O)CCCCN)=O)CCCCN)=O)C(C)C)=O)=O)NC([C@H](CCC(N)=O)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCCNC(=N)N)NC([C@H](CO)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)NC([C@H](CC(=O)O)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 2637.4294525 g/mol
- どういたいしつりょう: 2636.4260977 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 40
- 水素結合受容体数: 38
- 重原子数: 186
- 回転可能化学結合数: 90
- 複雑さ: 5620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 23
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1110
- ぶんしりょう: 2638.1
- 疎水性パラメータ計算基準値(XlogP): -5.6
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
Adrenomedullin (AM) (22-52), human セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Adrenomedullin (AM) (22-52), human 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964313-5mg |
L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- |
159899-65-7 | 97% | 5mg |
$885 | 2024-06-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49472-1mg |
Adrenomedullin (AM) (22-52), human (22-52-Adrenomedullin (human)) |
159899-65-7 | 98% | 1mg |
¥2139.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A78480-100ug |
Adrenomedullin Fragment 22-52 human |
159899-65-7 | 97% | 100ug |
¥678.0 | 2021-09-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A78480-1mg |
Adrenomedullin (AM) (22-52), human |
159899-65-7 | 98% | 1mg |
¥2398.0 | 2023-09-08 | |
ChemScence | CS-0044407-1mg |
Adrenomedullin (AM) (22-52), human |
159899-65-7 | 98.78% | 1mg |
$240.0 | 2022-04-27 | |
eNovation Chemicals LLC | D964313-1mg |
L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-lysyl-L-a-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- |
159899-65-7 | 97% | 1mg |
$425 | 2024-06-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022410-5mg |
Adrenomedullin (AM) (22-52), human |
159899-65-7 | 97% | 5mg |
¥6164 | 2023-09-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022410-500ug |
Adrenomedullin (AM) (22-52), human |
159899-65-7 | 97% | 500ug |
¥1854 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49472-500ug |
Adrenomedullin (AM) (22-52), human (22-52-Adrenomedullin (human)) |
159899-65-7 | 98% | 500ug |
¥1248.00 | 2023-09-07 | |
MedChemExpress | HY-P1471-5mg |
Adrenomedullin (AM) (22-52), human |
159899-65-7 | 99.91% | 5mg |
¥9600 | 2023-08-31 |
Adrenomedullin (AM) (22-52), human 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Adrenomedullin (AM) (22-52), humanに関する追加情報
Recent Advances in Adrenomedullin (AM) (22-52), human and the Role of CAS 159899-65-7 in Biomedical Research
Adrenomedullin (AM) (22-52), human, a bioactive peptide fragment derived from the full-length adrenomedullin hormone, has garnered significant attention in recent biomedical research due to its potential therapeutic applications. The compound, identified by the CAS number 159899-65-7, has been the focus of studies exploring its role in cardiovascular regulation, inflammation, and cancer biology. This research brief synthesizes the latest findings on this peptide and its associated chemical identifier, providing insights into its mechanisms of action and clinical relevance.
Recent studies have elucidated the molecular interactions of Adrenomedullin (AM) (22-52), human with its receptors, particularly the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). These interactions are critical for understanding its vasodilatory and anti-inflammatory effects. The peptide's ability to modulate cyclic AMP (cAMP) levels and activate protein kinase A (PKA) pathways has been demonstrated in endothelial cells, suggesting its potential in treating hypertension and septic shock.
In cancer research, Adrenomedullin (AM) (22-52), human has shown dual roles depending on the tumor microenvironment. While it may promote angiogenesis in some contexts, it has also been observed to inhibit tumor growth in others by regulating immune cell infiltration. The precise mechanisms underlying these contrasting effects remain an active area of investigation, with recent studies employing advanced techniques such as CRISPR-Cas9 gene editing and single-cell RNA sequencing to unravel the peptide's complex signaling networks.
The chemical stability and pharmacokinetic properties of compounds related to CAS 159899-65-7 have been improved through novel formulation strategies, including nanoparticle encapsulation and PEGylation. These advancements address previous challenges associated with the peptide's short half-life in circulation, potentially enhancing its therapeutic utility. Recent preclinical trials have demonstrated promising results in animal models of pulmonary arterial hypertension and acute kidney injury, paving the way for potential clinical translation.
Emerging evidence suggests that Adrenomedullin (AM) (22-52), human may play a neuroprotective role in central nervous system disorders. Studies in rodent models of stroke and traumatic brain injury have shown that administration of this peptide reduces neuronal apoptosis and improves functional recovery. These findings open new avenues for exploring its application in neurological conditions where current treatment options remain limited.
In conclusion, the ongoing research on Adrenomedullin (AM) (22-52), human and its associated compound (CAS 159899-65-7) continues to reveal multifaceted biological activities with significant therapeutic potential. While challenges remain in optimizing its delivery and minimizing off-target effects, the accumulating evidence supports further investigation into its clinical applications across various disease states. Future studies should focus on elucidating structure-activity relationships and developing more stable analogs to maximize therapeutic efficacy while minimizing potential adverse effects.
159899-65-7 (Adrenomedullin (AM) (22-52), human) 関連製品
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 1778736-18-7(Biotin-PEG4-alcohol)
- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)
- 13324-83-9(2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)
- 1454690-74-4(4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)
- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)
- 2228307-01-3(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid)
- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)
- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)
- 1932829-31-6((2S)-2-amino-4-cyclobutyl-butanoic acid)

